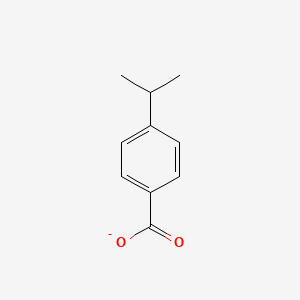

p-Cumate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

P-cumate is a cumate that is the conjugate base of p-cumic acid. It has a role as a plant metabolite. It is a conjugate base of a p-cumic acid.

Applications De Recherche Scientifique

p-Cumate Catabolic Pathway in Bacteria Pseudomonas putida F1 utilizes p-cumate (p-isopropylbenzoate) through an eight-step catabolic pathway. A 35.75-kb DNA segment containing the cmt operon encoding the catabolism of p-cumate was cloned and characterized. This study provided insights into the enzyme activities and gene locations involved in the pathway, enhancing understanding of bacterial metabolism of aromatic compounds (Eaton, 1996).

Use in Synthetic Biology and Industrial Production A novel gene expression system using p-isopropyl benzoate (cumate) as an inducer was developed for Bacillus subtilis and Bacillus megaterium, demonstrating cumate's utility in industrial and synthetic biology applications. This system showed high-level, controlled expression, highlighting the potential of cumate in protein production and metabolic engineering (Seo & Schmidt-Dannert, 2018).

Gene Regulation in Escherichia coli A tightly regulated gene expression system was developed for Escherichia coli, using the regulatory elements of the Pseudomonas putida F1 cym and cmt operons controlled by cumate. This system, referred to as the cumate gene switch, showed potential for higher recombinant product yields compared to traditional expression systems (Choi et al., 2010).

Biodegradation Pathways in Photosynthetic Bacteria Rhodopseudomonas palustris, a photosynthetic bacterium, uses p-cumate as a carbon source under various conditions. A gene cluster was isolated and studied for its role in aerobic dissimilation of p-cumate, offering insights into the biodegradation pathways in photosynthetic bacteria and their potential applications (Puskás et al., 2000).

Catabolic Gene Clusters in Rhodococcus sp. A p-cumate degrading gene cluster with a novel organization was identified in the genomic studies of Rhodococcus sp. strain T104. This finding is significant as it represents the first example of identifying genes for p-cumate degradation in a gram-positive organism based on functional data, expanding the understanding of aromatic compound metabolism in diverse bacterial species (Bae et al., 2007).

Application in Transgenic Technology The cumate gene-switch was applied in generating mouse induced pluripotent stem (iPS) cells. This study demonstrated the cumate-inducible transgene expression system's efficiency in controlling gene expression, offering a novel approach for research in genetics and developmental biology (Sato et al., 2020).

Propriétés

Nom du produit |

p-Cumate |

|---|---|

Formule moléculaire |

C10H11O2- |

Poids moléculaire |

163.19 g/mol |

Nom IUPAC |

4-propan-2-ylbenzoate |

InChI |

InChI=1S/C10H12O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3,(H,11,12)/p-1 |

Clé InChI |

CKMXAIVXVKGGFM-UHFFFAOYSA-M |

SMILES |

CC(C)C1=CC=C(C=C1)C(=O)[O-] |

SMILES canonique |

CC(C)C1=CC=C(C=C1)C(=O)[O-] |

Synonymes |

4-isopropylbenzoate 4-isopropylbenzoic acid cumic acid p-cumate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Ethyl-6-methylphenyl)-3-[(1-methyl-2-pyrrolyl)methyl]thiourea](/img/structure/B1229991.png)

![2-[[2-(1-Adamantyl)-2-oxoethyl]thio]-6-amino-4-(4-chlorophenyl)pyridine-3,5-dicarbonitrile](/img/structure/B1229992.png)

![2-[(2-Hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzene-1-sulfonate](/img/structure/B1229994.png)

![N-[2-(2-chlorophenoxy)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B1229995.png)